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Compound of Interest

Compound Name: Danofloxacin

Cat. No.: B054342 Get Quote

Danofloxacin is a synthetic, third-generation fluoroquinolone antibiotic developed exclusively

for veterinary use.[1][2][3] As a member of the quinolone carboxylic acid class of organic

compounds, it is a critically important antimicrobial agent for treating respiratory and intestinal

infections in cattle, swine, and poultry.[4][5][6] Danofloxacin exhibits broad-spectrum,

concentration-dependent bactericidal activity against a wide range of Gram-negative and

Gram-positive bacteria, as well as Mycoplasma and Chlamydia species.[1][7][8] Its efficacy is

rooted in a precise mechanism that targets essential bacterial enzymes involved in DNA

replication.[9]

Mechanism of Action
The primary mechanism of action for danofloxacin, characteristic of the fluoroquinolone class,

is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase

(topoisomerase II) and topoisomerase IV.[8][9]

Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target.

This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a

crucial step for compacting the chromosome and facilitating processes like replication and

transcription.[4][9] Danofloxacin binds to the enzyme-DNA complex, specifically inhibiting

the ligase activity of the gyrase while leaving its nuclease function intact.[10] This traps the

enzyme on the DNA, prevents the re-ligation of cleaved DNA strands, and leads to the

accumulation of toxic double-strand breaks.[9][10]

Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is often the main

target. This enzyme is essential for decatenation, the process of separating interlinked
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daughter chromosomes after DNA replication.[8][11] By inhibiting topoisomerase IV,

danofloxacin prevents proper chromosome segregation, which ultimately halts cell division

and leads to bacterial cell death.[12]

The disruption of these vital processes results in a rapid bactericidal effect.[13]
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Caption: Danofloxacin's mechanism of action targeting bacterial topoisomerases.

Antimicrobial Spectrum and In Vitro Efficacy
Danofloxacin has a broad spectrum of activity, demonstrating potency against many key

veterinary pathogens.[1][7] Its efficacy is quantified by the Minimum Inhibitory Concentration

(MIC), the lowest concentration of the drug that prevents visible bacterial growth. The tables

below summarize the MIC50 and MIC90 values (concentrations required to inhibit 50% and

90% of isolates, respectively) for danofloxacin against several significant pathogens.
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Pathogen Host MIC50 (µg/mL) MIC90 (µg/mL) Reference(s)

Mannheimia

haemolytica
Cattle 0.063 0.25 [6][14]

Pasteurella

multocida
Cattle Not Reported 0.125 [15]

Haemophilus

somnus
Cattle Not Reported 0.125 [15]

Mycoplasma

gallisepticum
Chicken 1.0 2.0 [16]

Escherichia coli Poultry 0.25 Not Reported [17]

Pathogen Host MIC Range (µg/mL) Reference(s)

Mycoplasma species Poultry, Swine 0.008 - 0.5 [9]

Pasteurella multocida General 0.00375 - 0.125 [9]

Pharmacokinetics and Pharmacodynamics (PK/PD)
The clinical efficacy of danofloxacin is determined by its pharmacokinetic and

pharmacodynamic properties. It is rapidly absorbed after administration and demonstrates

good tissue penetration, achieving significantly higher concentrations in lung tissue than in

plasma.[12][18]

Pharmacokinetics: Danofloxacin is metabolized in the liver and primarily excreted through

urine and bile.[12] Its pharmacokinetic parameters vary by species, dose, and route of

administration.

Pharmacodynamics: As a concentration-dependent antibiotic, the rate and extent of bacterial

killing by danofloxacin increase with higher drug concentrations.[8][19] The most critical

PK/PD index for predicting the efficacy of fluoroquinolones is the ratio of the 24-hour Area

Under the Curve to the Minimum Inhibitory Concentration (AUC24/MIC).[8] An optimal
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AUC/MIC ratio of greater than 125 is generally associated with clinical success and a

reduced likelihood of resistance development.[8]

Table 3: Selected Pharmacokinetic Parameters of Danofloxacin

Species
Dose &
Route

Cmax
(µg/mL)

Tmax (h) T½ (h)
Bioavaila
bility
(F%)

Referenc
e(s)

Cattle
1.25
mg/kg IM

0.39 -
0.48

0.8 - 1.3 3.9 - 4.4 ~100% [20]

Gushi

Chickens

5 mg/kg

PO
0.53 4.0 11.24 40.12% [17]

Gushi

Chickens
5 mg/kg IV 3.62 (C0) N/A 10.17 N/A [17][21]

| Lambs (Infected) | 6 mg/kg SC | 3.60 | 1.0 | 5.86 | Not Reported |[18] |

Mechanisms of Bacterial Resistance
Resistance to fluoroquinolones like danofloxacin can develop rapidly and typically occurs

through two primary mechanisms.[10]

Target Site Mutations: Chromosomal mutations in the genes encoding DNA gyrase (gyrA,

gyrB) and topoisomerase IV (parC, parE) can alter the drug-binding sites on these enzymes.

[10] This reduces the binding affinity of danofloxacin, decreasing its inhibitory effect and

requiring higher concentrations to achieve bactericidal activity.[11]

Reduced Intracellular Concentration: Bacteria can reduce the amount of danofloxacin
inside the cell through two main strategies:

Efflux Pumps: Overexpression of efflux pumps, such as the AcrAB-TolC system in Gram-

negative bacteria, actively transports the drug out of the cell before it can reach its target

enzymes.[11][22]
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Decreased Porin Expression: A reduction in the number of porin channels in the outer

membrane of Gram-negative bacteria can limit the influx of the drug into the cell.[11]
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Caption: Primary mechanisms of bacterial resistance to danofloxacin.

Key Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC)
Determination
This protocol describes a standard broth microdilution method for determining the MIC of

danofloxacin against a bacterial isolate.

Methodology:
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Prepare Inoculum: A pure culture of the test bacterium is grown to a specific turbidity (e.g.,

0.5 McFarland standard), then diluted in Mueller-Hinton Broth (MHB) to a final concentration

of approximately 5 x 10^5 colony-forming units (CFU)/mL.[18]

Drug Dilution: A stock solution of danofloxacin is prepared. A series of two-fold serial

dilutions are made in MHB across the wells of a 96-well microtiter plate to achieve a range of

final concentrations (e.g., 0.016 to 16 µg/mL).[18]

Inoculation: Each well containing the diluted danofloxacin is inoculated with the

standardized bacterial suspension. A positive control well (broth and bacteria, no drug) and a

negative control well (broth only) are included.

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours under appropriate

atmospheric conditions.[18]

Reading Results: The MIC is determined as the lowest concentration of danofloxacin that

shows no visible growth (turbidity) in the well.[18]
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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol: In Vitro Plasma Protein Binding Assay
This protocol outlines an ultrafiltration method to determine the percentage of danofloxacin
bound to plasma proteins.

Methodology:

Sample Preparation: Pooled plasma is collected from drug-free animals. The plasma is

spiked with known concentrations of danofloxacin (e.g., 0.05, 0.5, and 5 µg/mL).[23]
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Equilibration: The spiked plasma samples are incubated at 37°C for 30 minutes to allow the

drug to equilibrate and bind to plasma proteins.[23]

Ultrafiltration: A 1 mL aliquot of the spiked plasma is transferred to an ultrafiltration device

(e.g., Amicon Ultra, 10 kD molecular weight cut-off).[23]

Centrifugation: The device is centrifuged at approximately 4000 x g for 15 minutes. This

separates the protein-free ultrafiltrate (containing unbound, free drug) from the plasma

proteins (which retain the bound drug).[23]

Analysis: The concentration of danofloxacin in the ultrafiltrate (free drug) is measured using

High-Performance Liquid Chromatography (HPLC). The total drug concentration is measured

from a non-filtered sample.

Calculation: The percentage of protein binding is calculated using the formula: Protein

Binding (%) = [(Total Drug - Free Drug) / Total Drug] x 100.[23]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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